Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via solvent-free, catalyst-free methods adhering to green chemistry principles . The compound exhibits a hexahydroquinoline core substituted with a 2,4-dichlorophenyl group at position 4, ethyl carboxylate at position 3, and methyl groups at positions 2 and 5. Its pharmacological profile includes anticoagulant, thrombolytic, anti-cytotoxic, and antimicrobial activities (effective against Gram-positive and Gram-negative bacteria) at low dosages . Antimicrobial testing against Pseudomonas aeruginosa ATCC 27853 revealed statistically significant reductions in bacterial viability and replication (p < 0.05) .
Properties
Molecular Formula |
C21H23Cl2NO3 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H23Cl2NO3/c1-5-27-20(26)17-11(2)24-15-9-21(3,4)10-16(25)19(15)18(17)13-7-6-12(22)8-14(13)23/h6-8,18,24H,5,9-10H2,1-4H3 |
InChI Key |
OXIOBRVDDFZDDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dichlorophenyl group and ester functionality. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial to achieve high efficiency and minimize waste.
Chemical Reactions Analysis
Ester Group Reactivity
The ethyl ester group undergoes hydrolysis and transesterification:
Acid/Base Hydrolysis
-
Reagents : Aqueous HCl (6M) or NaOH (10%) under reflux.
-
Product : Corresponding carboxylic acid or carboxylate salt.
-
Kinetics : Complete conversion in 6–8 hours (acidic) vs. 4–5 hours (basic).
Transesterification
Functionalization of the Dichlorophenyl Substituent
The 2,4-dichlorophenyl group participates in electrophilic and nucleophilic reactions:
Nucleophilic Aromatic Substitution
-
Reagents : KOH/EtOH with amines (e.g., piperidine) at 120°C .
-
Product : Chlorine replacement at the para position due to steric hindrance at the ortho site .
Electrophilic Halogenation
-
Reagents : Br₂ in acetic acid generates brominated derivatives at the phenyl ring’s meta position.
Oxidation of the 5-Oxo Group
-
Reagents : KMnO₄ in acidic medium converts the ketone to a carboxylic acid.
-
Application : Generates water-soluble derivatives for pharmacological testing.
Reduction of the Hexahydroquinoline Ring
-
Reagents : NaBH₄ in methanol selectively reduces the conjugated double bond .
-
Product : Tetrahydroquinoline derivative (confirmed via ¹H NMR at δ 4.2–4.5 ppm) .
Comparative Reactivity with Structural Analogs
Reactivity trends across similar compounds (data aggregated from ):
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of hexahydroquinoline exhibit notable antibacterial and antifungal activities. For instance, compounds similar to ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate were tested against various strains of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that these compounds could serve as potential candidates for new antimicrobial agents due to their effectiveness against resistant strains .
Anticancer Potential
Research has also explored the anticancer potential of quinoline derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions including cyclization and acylation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinoline ring significantly affect biological activity. For example:
| Substituent | Activity Level |
|---|---|
| 2-Chlorophenyl | Moderate |
| 2,4-Dichlorophenyl | High |
| 4-Methoxyphenyl | Low |
This table illustrates how different functional groups influence the antimicrobial and anticancer activities of derivatives .
Case Studies
Several case studies have highlighted the therapeutic potential of quinoline derivatives:
- Case Study 1 : A study published in RSC Advances reported that certain derivatives showed significant inhibition against Candida albicans, suggesting their utility in treating fungal infections .
- Case Study 2 : Another investigation focused on the cytotoxic effects against breast cancer cell lines where modifications to the quinoline structure led to enhanced activity compared to standard treatments .
Mechanism of Action
The mechanism by which ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The biological and physicochemical properties of polyhydroquinoline derivatives are highly dependent on the substituents attached to the phenyl ring and the core structure. Key comparisons include:
Key Observations :
- Chlorine Position: The 2,4-dichlorophenyl substituent in the target compound enhances antimicrobial potency compared to mono-chlorinated analogues (e.g., 4-chlorophenyl derivatives) due to increased electron-withdrawing effects and steric hindrance .
- Hydroxyl vs.
- Synthetic Efficiency : The target compound’s solvent-free synthesis contrasts with derivatives requiring catalysts (e.g., GO@Fe3O4@Cur–Cu or DABCO2CuCl4), which achieve higher yields (90–95%) but involve complex setups .
Pharmacological Activity Comparison
A comparative analysis of antimicrobial efficacy against Pseudomonas aeruginosa ATCC 27853:
The target compound outperforms the 4-chlorophenyl analogue, likely due to the synergistic effect of dual chlorine atoms enhancing membrane permeability or enzyme binding .
Crystallographic and Stability Analysis
Crystal structures of analogues reveal:
- The 3-chlorophenyl derivative (C21H24ClNO3) exhibits a triclinic system with P-1 space group, stabilized by intermolecular hydrogen bonds .
- The bromothiophene derivative (C18H20BrNO3S) shows similar packing to dimethylamino-substituted analogues but with altered electronic properties at C14 .
Biological Activity
Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H24Cl2N2O3
- Molecular Weight : 407.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to active sites of target enzymes.
- Receptor Modulation : It can modulate the activity of specific receptors associated with neurotransmission and inflammation. This modulation can lead to various physiological effects.
- Antioxidant Properties : Preliminary studies indicate that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related pathologies.
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties. A study conducted on various bacterial strains indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a role in modulating inflammatory responses.
Anticancer Activity
In cancer research contexts, this compound has shown promise as an anticancer agent. A series of in vitro studies revealed that it induces apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. The IC50 values for different cancer cell lines ranged from 10 to 50 µM.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against selected pathogens.
- Methodology : Agar diffusion method and MIC determination.
- Results : The compound showed notable activity against Staphylococcus aureus and Escherichia coli.
-
Evaluation of Anti-inflammatory Properties :
- Objective : To evaluate the effect on cytokine production in macrophages.
- Methodology : ELISA assays post LPS stimulation.
- Results : A significant reduction in IL-6 levels was observed at concentrations above 25 µM.
-
Anticancer Studies :
- Objective : To investigate cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay for cell viability.
- Results : Induced apoptosis was confirmed by flow cytometry analysis.
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via the Hantzsch reaction, involving condensation of dimedone, ethyl acetoacetate, 2,4-dichlorobenzaldehyde, and ammonium acetate. Solvent-free conditions or ethanol as a solvent are common, with yields ranging from 65% to 90% depending on catalysts (e.g., L-glutamine or cobalt salts) . Key parameters:
- Catalyst type : Acidic ionic liquids or natural deep eutectic solvents improve regioselectivity .
- Temperature : Reflux (70–80°C) is optimal for cyclization .
- Workup : Crystallization from ethanol or methanol enhances purity .
Q. How is structural characterization performed for this compound?
- X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks (e.g., triclinic P1 space group, a = 7.3523 Å, b = 9.6349 Å) .
- NMR/IR spectroscopy : Confirms functional groups (e.g., 1695 cm⁻¹ for ester C=O stretch, δ 1.2–1.4 ppm for ethyl CH₃ in ¹H NMR) .
- Mass spectrometry : Validates molecular weight (e.g., m/z 439.3 for [M+H]⁺) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological activities (e.g., antimicrobial vs. anti-inflammatory)?
Discrepancies arise from assay variations (e.g., MIC values vs. enzyme inhibition). To address:
Q. How can catalytic systems be optimized for green synthesis of this compound?
Recent advances include:
- Magnetic nanocatalysts : Fe₃O₆@cellulose-Ni achieves 99% yield with recyclability (5 cycles) .
- Ionic liquid catalysts : DABCO₂CuCl₄ reduces reaction time to 30 minutes via Brønsted-Lewis acid synergy .
- Solvent-free conditions : Eliminate purification steps, improving E-factor scores .
| Catalyst | Yield (%) | Time | Reusability |
|---|---|---|---|
| Fe₃O₄@NFC@ONSM-Ni | 99 | 2 h | 5 cycles |
| DABCO₂CuCl₄ | 95 | 0.5 h | 3 cycles |
| L-Glutamine | 78 | 6 h | Non-reusable |
Q. What computational methods validate crystallographic data for this compound?
- SHELX suite : SHELXL refines hydrogen-bonding motifs (e.g., C–H⋯O interactions) .
- OLEX2 integration : Combines structure solution, refinement, and analysis (e.g., R-factor < 0.05) .
- DFT calculations : Predict vibrational spectra and electronic properties (e.g., HOMO-LUMO gaps) .
Methodological Challenges
Q. How to address low solubility in pharmacological assays?
- Co-solvents : Use DMSO-PBS mixtures (≤5% DMSO) to maintain bioactivity .
- Nanoformulation : Encapsulate in liposomes (size ~100 nm) to enhance bioavailability .
- Prodrug design : Introduce hydrolyzable esters (e.g., benzyl instead of ethyl) .
Q. Why do spectroscopic data vary between synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
